molecular formula C13H17NO2 B1638530 N-(4-ethoxyphenyl)cyclobutanecarboxamide

N-(4-ethoxyphenyl)cyclobutanecarboxamide

Cat. No.: B1638530
M. Wt: 219.28 g/mol
InChI Key: DOJLUTNYIFQIGM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane ring directly attached to a carboxamide group, which is further linked to a 4-ethoxyphenyl moiety. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring contributes to the compound’s electronic and steric profile, while the cyclobutane ring introduces rigidity and moderate ring strain. Key features include:

  • Cyclobutane backbone: Adds conformational rigidity and influences lipophilicity.
  • Carboxamide linkage: Enhances hydrogen-bonding capacity, critical for molecular interactions.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C13H17NO2/c1-2-16-12-8-6-11(7-9-12)14-13(15)10-4-3-5-10/h6-10H,2-5H2,1H3,(H,14,15)

InChI Key

DOJLUTNYIFQIGM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCC2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Group Effects

N-(4-(1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide
  • Substituent : Tetrazole replaces ethoxy.
  • Key Differences :
    • Tetrazole is a heterocyclic bioisostere for carboxylic acids, improving solubility and mimicking carboxylate interactions in biological systems.
    • Higher polarity due to tetrazole’s ionizability at physiological pH.
Acetamide, N-(4-ethoxyphenyl)-
  • Substituent : Linear acetamide replaces cyclobutanecarboxamide.
  • Key Differences :
    • Reduced steric hindrance and increased conformational flexibility.
    • Lower molecular weight (179 vs. ~235 for the cyclobutane analog).
  • Implications: Potentially faster metabolic clearance due to lack of rigid cyclobutane.
N-(4-Ethoxyphenyl)-3-oxobutanamide
  • Substituent : 3-oxobutanamide replaces cyclobutanecarboxamide.
  • Key Differences :
    • Ketone group introduces polarity and reactivity (e.g., susceptibility to redox reactions).
    • Identified as a metabolic intermediate of bucetin, undergoing O-de-ethylation and β-decarboxylation.
  • Implications: Higher metabolic turnover compared to the cyclobutane analog.
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide
  • Substituent : Methoxy (smaller alkoxy) and cyclopentane (larger ring).
  • Key Differences :
    • Cyclopentane reduces ring strain, enhancing stability but increasing lipophilicity.
    • Methoxy group may slightly alter electronic effects compared to ethoxy.
  • Implications : Improved pharmacokinetic properties due to balanced lipophilicity and stability.
N-(4-ethoxyphenyl)-1-adamantanecarboxamide
  • Substituent : Adamantane replaces cyclobutane.
  • Key Differences: Adamantane’s bulkiness significantly increases molecular weight (299.4 vs. ~235) and lipophilicity.
  • Implications : Suitable for central nervous system-targeted therapies.
Table 1: Comparative Properties of Selected Analogs
Compound Name Molecular Weight Key Functional Groups LogP* (Predicted) Metabolic Stability Notes
N-(4-ethoxyphenyl)cyclobutanecarboxamide ~235 Ethoxy, cyclobutane ~2.1 Moderate stability (ethoxy resists oxidation)
N-(4-(1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide ~246 Tetrazole, cyclobutane ~1.8 High solubility, prone to ionization
Acetamide, N-(4-ethoxyphenyl)- ~179 Ethoxy, acetamide ~1.5 Rapid clearance (flexible backbone)
N-(4-Ethoxyphenyl)-3-oxobutanamide ~221 Ethoxy, ketone ~1.3 High metabolic turnover
N-(4-ethoxyphenyl)-1-adamantanecarboxamide 299.4 Ethoxy, adamantane ~3.5 High lipophilicity, slow clearance

*LogP values estimated using fragment-based methods.

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